3-Bromo-1-iodonaphthalene

Übersicht

Beschreibung

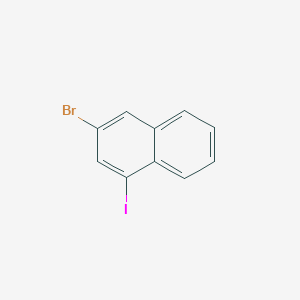

3-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where two hydrogen atoms are substituted by bromine and iodine atoms at the 3rd and 1st positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-1-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination to yield the desired product. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method enhances safety and efficiency by combining the generation and reaction of Grignard reagents in a single step, avoiding the need for separate preparation and storage .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Palladium catalysts and organostannanes are commonly used in these reactions, often in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

3-Bromo-1-iodonaphthalene serves as a versatile building block in the synthesis of various organic compounds. Its halogen substituents make it an ideal candidate for cross-coupling reactions, such as:

- Suzuki Coupling : The compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in various organic materials and pharmaceuticals. For instance, a study demonstrated the oxidative addition of aryl halides, including this compound, leading to high yields of desired products through palladium-catalyzed processes .

- Stannylative Substitution : Recent methodologies utilize stannylpotassium reagents for stannylative substitutions involving aryl halides like this compound. This approach highlights its utility in generating arylstannanes, which are valuable intermediates in organic synthesis .

Electronic Materials

The compound is recognized for its potential applications in the field of organic electronics:

- Organic Light Emitting Diodes (OLEDs) : this compound has been investigated as a material for OLEDs due to its ability to form charge transport layers. Its unique electronic properties contribute to improved device performance .

- Organic Photovoltaics : Research indicates that compounds with similar structures can enhance the efficiency of organic photovoltaic devices by improving charge mobility and light absorption characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Agents : Compounds derived from this compound have shown promising activity against various cancer cell lines. The halogen substituents may enhance biological activity through mechanisms such as increased lipophilicity or interaction with specific biological targets.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-Bromo-1-iodonaphthalene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromonaphthalene: A simpler derivative with only a bromine atom at the 1st position.

1-Iodonaphthalene: Contains only an iodine atom at the 1st position.

1-Bromo-4-iodonaphthalene: Another derivative with bromine and iodine atoms at different positions.

Uniqueness

3-Bromo-1-iodonaphthalene is unique due to the presence of both bromine and iodine atoms on the naphthalene ring, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This dual substitution makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.

Biologische Aktivität

3-Bromo-1-iodonaphthalene is a halogenated naphthalene derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of organohalogen compounds, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

This compound has the molecular formula C₁₀H₆BrI and is characterized by its unique structure, which includes both bromine and iodine substituents on the naphthalene ring. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated naphthalene derivatives exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Studies have shown that compounds with bromine and iodine substituents can possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Organism Tested | Activity Observed | Reference |

|---|---|---|---|

| A | E. coli | Inhibition of growth | |

| B | S. aureus | Significant antimicrobial effect | |

| C | Candida albicans | Antifungal activity observed |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that halogenated naphthalenes can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Study:

In a study assessing the cytotoxic effects of halogenated naphthalenes on human cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value indicating effective concentration levels that induce cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via ROS generation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is thought to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Halogenated compounds can lead to increased oxidative stress in cells.

- DNA Interaction: These compounds may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: They may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Eigenschaften

IUPAC Name |

3-bromo-1-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWARGSJDSRDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.